Methyl 5-chloro-2-methoxy-4-methylbenzoate

Overview

Description

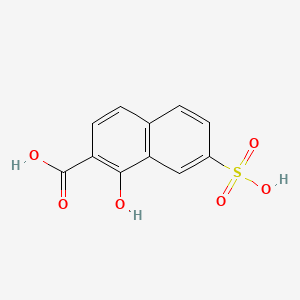

“Methyl 5-chloro-2-methoxy-4-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO3 . Its average mass is 200.619 Da and its monoisotopic mass is 200.024017 Da . It is also known by other names such as “5-Chloro-2-méthoxybenzoate de méthyle” in French and “Methyl-5-chlor-2-methoxybenzoat” in German .

Molecular Structure Analysis

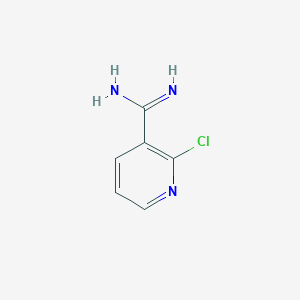

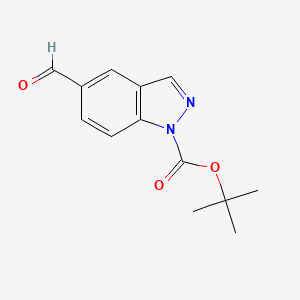

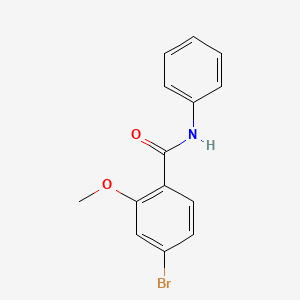

The molecular structure of “Methyl 5-chloro-2-methoxy-4-methylbenzoate” consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a methylbenzoate group . The exact spatial arrangement of these substituents can be determined by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-methoxy-4-methylbenzoate” is a liquid at 20°C . It has a boiling point of 240°C and a specific gravity of 1.28 at 20/20°C . The refractive index is 1.55 .Scientific Research Applications

Antimicrobial and Antitumor Applications

Compounds structurally related to Methyl 5-chloro-2-methoxy-4-methylbenzoate, such as derivatives of griseofulvin isolated from marine endophytic fungi, have shown moderate antimicrobial and antitumor activities. These findings suggest the potential of methoxybenzoate derivatives in developing new antimicrobial and antitumor agents (X. Xia et al., 2011).

Environmental Phenol Analysis

In environmental sciences, methods using compounds like Methyl 5-chloro-2-methoxy-4-methylbenzoate have been developed for detecting and quantifying environmental phenols in human milk, highlighting the relevance of such compounds in environmental monitoring and human health risk assessment (X. Ye et al., 2008).

Photostabilization and Material Protection

Research on phenolic-type stabilizers, including methoxybenzoate derivatives, has demonstrated their effectiveness in generating and quenching singlet molecular oxygen, offering potential applications in photostabilization and protection of materials from photo-induced degradation (A. Soltermann et al., 1995).

Corrosion Inhibition

Studies on 8-hydroxyquinoline derivatives, related to methoxybenzoate compounds, have shown significant potential in corrosion inhibition for mild steel in acidic environments. This suggests the utility of Methyl 5-chloro-2-methoxy-4-methylbenzoate derivatives in developing new corrosion inhibitors (M. Rbaa et al., 2019).

Antiproliferative Agents and Tubulin Inhibitors

Synthetic efforts utilizing the core structure of Methyl 5-chloro-2-methoxy-4-methylbenzoate have led to the development of new classes of antiproliferative agents targeting tubulin, indicating the compound's potential as a scaffold for designing cancer therapeutics (R. Romagnoli et al., 2008).

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name |

methyl 5-chloro-2-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFRTSYEAYDCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629151 | |

| Record name | Methyl 5-chloro-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-methoxy-4-methylbenzoate | |

CAS RN |

907190-23-2 | |

| Record name | Methyl 5-chloro-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)

![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)